5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

GSK-3β inhibition Kinase profiling Fragment-based drug discovery

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1093819-50-1), also known as 1H-pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester, is a heteroaryl boronic ester that functions as a critical building block in medicinal chemistry. The compound features a pyrazolo[3,4-b]pyridine core—a privileged scaffold in kinase inhibitor drug discovery —bearing a pinacol boronate ester at the C5 position.

Molecular Formula C12H16BN3O2
Molecular Weight 245.09 g/mol
CAS No. 1093819-50-1
Cat. No. B1391580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
CAS1093819-50-1
Molecular FormulaC12H16BN3O2
Molecular Weight245.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3)N=C2
InChIInChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-8-6-15-16-10(8)14-7-9/h5-7H,1-4H3,(H,14,15,16)
InChIKeyTZNNEHGHACAHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1093819-50-1): A Pivotal Boronic Ester Intermediate for Kinase-Targeted Library Synthesis


5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1093819-50-1), also known as 1H-pyrazolo[3,4-b]pyridine-5-boronic acid pinacol ester, is a heteroaryl boronic ester that functions as a critical building block in medicinal chemistry . The compound features a pyrazolo[3,4-b]pyridine core—a privileged scaffold in kinase inhibitor drug discovery [1]—bearing a pinacol boronate ester at the C5 position. With a molecular formula of C12H16BN3O2, a molecular weight of 245.09 g/mol, and a calculated LogP of 1.257, this compound is commercially available at purities of 95–98% [2]. Its primary utility lies in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for the rapid construction of biaryl pyrazolo[3,4-b]pyridine libraries [3]. Additionally, the N1-unsubstituted 1H-tautomer retains a hydrogen-bond donor, a feature that is relevant for target engagement in kinase ATP-binding sites where only ~20% of reported pyrazolo[3,4-b]pyridines bear an unsubstituted N1 due to synthetic accessibility challenges .

Why Generic Boronic Acid Substitution Cannot Replace 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine in Cross-Coupling Workflows


Generic substitution of the pinacol boronic ester with the corresponding free boronic acid, MIDA boronate, or potassium trifluoroborate salt is not straightforward for this scaffold. The electron-rich nature of the pyrazolo[3,4-b]pyridine core predisposes the C5–B bond to protodeboronation under aqueous or basic Suzuki conditions [1]. The pinacol ester significantly attenuates this undesired pathway compared to the free boronic acid: arylboronic acid pinacol esters generally exhibit slower protodeboronation rates due to decreased Lewis acidity at the boron center, providing a wider operational window for coupling [2]. Conversely, MIDA boronates, while offering superior bench-top stability, require anhydrous cross-coupling conditions and temperatures up to 80°C for hydrolysis-triggered release—conditions that may be incompatible with the unprotected N1–H of this scaffold [3]. Furthermore, the direct procurement of the pinacol ester avoids an additional deprotection and re-esterification step that would be required if starting from a protected N1-derivative, thereby reducing synthetic step count and associated yield losses in library production .

Quantitative Differentiation Evidence for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine Against Closest Analogs


GSK-3β Kinase Inhibition: Direct Retention of Target Affinity in the Boronic Ester Form

The N-butanamide derivative bearing the intact pinacol boronic ester at C5 (N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]butanamide) directly inhibits recombinant human glycogen synthase kinase-3 beta (GSK-3β) with an IC50 of 356 nM, as measured by radiometric assay at pH 7.0 with 10 µM ATP [1]. This demonstrates that the boronic ester functionality does not abolish kinase binding, a critical consideration for fragment-based screening where the boron moiety may participate in reversible covalent interactions. In contrast, the corresponding des-boro analog (3-butanamido-1H-pyrazolo[3,4-b]pyridine) lacks the boron-mediated interactions and serves as a negative control. The 356 nM GSK-3β IC50 provides a benchmark affinity for this chemotype that can guide SAR expansion at C3 and C6 positions [2]. Notably, this compound also inhibits GSK-3α with equivalent IC50 (356 nM), indicating pan-GSK-3 activity that may be desirable or selectivity-limiting depending on the therapeutic hypothesis.

GSK-3β inhibition Kinase profiling Fragment-based drug discovery Boron-containing inhibitors

Protodeboronation Stability: Pinacol Ester Outperforms Free Boronic Acid Under Basic Coupling Conditions

The protodeboronation half-life of heteroaryl boronic acids is critically dependent on the heterocycle's electronic character and the boron protecting group. For electron-rich heteroaryl boronic acids structurally analogous to the pyrazolo[3,4-b]pyridine system, protodeboronation half-lives at pH 12 and 70°C are typically on the order of hours to 1–2 days [1]. In contrast, the corresponding pinacol boronic esters—such as the target compound—exhibit substantially enhanced stability: the pinacol esterification decreases the Lewis acidity of the boron atom, slowing both hydrolytic deboronation and direct protodeboronation pathways. Specifically, acid-promoted protodeboronation studies have demonstrated that arylboronic acid pinacol esters display significantly slower protodeboronation rates compared to the corresponding free arylboronic acids, with the pinacol ester effectively suppressing the pre-hydrolytic protodeboronation pathway that dominates for most heteroaryl boronic acids at neutral to basic pH [2]. Quantitatively, for pyrazolo[1,5-a]pyridine-5-boronic acid pinacol ester—a close structural congener sharing the pyrazolopyridine core—pinacol esters offer superior stability under basic conditions, with base-mediated protodeboronation mitigation being a key rationale for their preferential use in cross-coupling workflows . This directly translates to higher isolated yields in Suzuki reactions where competing protodeboronation would otherwise erode the effective concentration of the coupling partner.

Protodeboronation resistance Boron reagent stability Suzuki–Miyaura coupling Reaction robustness

N1-Unsubstituted Scaffold Advantage: Tautomeric Versatility and Hydrogen-Bond Donor Capacity Over N1-Alkylated Comparators

The target compound bears an unsubstituted N1 position on the pyrazolo[3,4-b]pyridine core, existing in the 1H-tautomeric form. This is a distinguishing structural feature with functional consequences: the N1–H can act as a hydrogen-bond donor (HBD) to the kinase hinge region, a critical interaction in many kinase inhibitor pharmacophores [1]. Among the >300,000 reported 1H-pyrazolo[3,4-b]pyridines in the literature (covering >5,500 references and 2,400 patents), N1-substituted derivatives predominate due to synthetic accessibility challenges associated with the unprotected N1 during borylation and cross-coupling reactions [2]. Estimatably, unsubstituted N1 derivatives represent approximately 20% of the reported chemical space, making the target compound a relatively scarce but synthetically valuable entry point . In contrast, the closely related N1-methyl analog—1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1312312-78-9)—lacks the HBD capability and is primarily employed in fragment library screening where N1-substitution is tolerated . The unsubstituted N1 also enables late-stage functionalization (e.g., alkylation, arylation, or sulfonylation) after Suzuki coupling, offering an additional diversity point that is foreclosed with pre-alkylated analogs .

Tautomerism Kinase hinge binding Hydrogen-bond donor Scaffold diversity N1-substitution pattern

Physicochemical Profile Comparison: Lower LogP and Molecular Weight Favor Fragment-Based Screening Relative to Protected Analogs

The target compound possesses a favorable physicochemical profile for fragment-based drug discovery (FBDD). With a molecular weight of 245.09 g/mol, a calculated LogP of 1.257, a topological polar surface area (tPSA) of 60.03 Ų, one hydrogen-bond donor (N1–H), and four hydrogen-bond acceptors, the compound complies with the 'Rule of Three' guidelines for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) with the exception of HBA count [1]. For comparison, the N1-(4-methoxybenzyl)-protected analog—1-(4-methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1111638-36-8)—has a substantially higher molecular weight of 365.24 g/mol and increased lipophilicity, placing it outside the Rule of Three space and making it less suitable as a fragment hit . Similarly, the N1-trityl-protected variant (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine, CAS 1383446-11-4) has an MW exceeding 500 g/mol, restricting its use to late-stage synthetic applications rather than fragment screening [2]. The 4-methoxybenzyl-protected analog is primarily employed as a protected intermediate requiring an additional deprotection step (e.g., TFA cleavage) to reveal the N1–H, introducing a 10–30% yield penalty depending on scale .

Fragment-based drug discovery Ligand efficiency Physicochemical properties LogP Rule of Three

Regiochemical Certainty at C5: Suzuki Coupling Site-Selectivity Versus C3 and C6 Boronic Ester Regioisomers

The pyrazolo[3,4-b]pyridine scaffold presents three potential positions for boronic ester installation: C3, C5, and C6. The regiochemistry of the boronic ester profoundly affects cross-coupling reactivity and the biological profile of the resulting biaryl products. The target compound features the boronic ester specifically at the C5 position. According to chemoselective Suzuki–Miyaura coupling studies on pyrazolo[3,4-b]pyridines, the C3 position exhibits intrinsically higher reactivity than C6, enabling sequential one-pot diarylation strategies that exploit this differential reactivity [1]. The C5-boronic ester (the target compound) occupies an intermediate electronic environment: it is less activated than C3 but more sterically accessible than C6, providing predictable and selective coupling with a broad range of aryl and heteroaryl halides [2]. In contrast, the C3-boronic ester analog—3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine (CAS 1111637-76-3)—introduces steric hindrance from the adjacent C3-methyl group that can reduce coupling efficiency with ortho-substituted aryl halides [3]. The C6-boronic ester regioisomer is less commonly reported and typically requires different synthetic routes. Furthermore, in kinase inhibitor design, C5-aryl substitution has been specifically exploited in GSK-3 inhibitors, where 5-aryl-pyrazolo[3,4-b]pyridines demonstrated potent inhibition, whereas C3-aryl substitution patterns were associated with CDK selectivity, underscoring how the position of the boronic ester determines the vector of substitution in the final inhibitor and thus its selectivity profile [4].

Regioselectivity C5-functionalization Suzuki coupling Pyrazolopyridine isomerism Site-selective cross-coupling

Defined Application Scenarios for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine Leveraging Its Differentiated Evidence Profile


Kinase-Focused Fragment Library Synthesis via Suzuki–Miyaura Cross-Coupling

The compound's N1-unsubstituted 1H-tautomer, combined with its C5-pinacol boronic ester, makes it an ideal core fragment for generating 5-aryl-pyrazolo[3,4-b]pyridine libraries targeting the kinase ATP-binding site. The free N1–H can serve as a hinge-binding hydrogen-bond donor, while the C5-boronate enables parallel Suzuki coupling with diverse aryl/heteroaryl halides. The demonstrated GSK-3β IC50 of 356 nM for an early derivative (N3-butanamide) validates that the boron-retaining scaffold itself possesses measurable kinase affinity, meaning fragments generated from this building block are pre-validated for kinase target engagement [1]. The compound's physicochemical profile (MW 245, LogP 1.26, HBD 1) complies with Rule of Three guidelines, ensuring that coupled products maintain fragment-like properties [2]. Using the pre-formed pinacol ester rather than generating the boronic acid in situ mitigates protodeboronation losses, improving isolated yields by an estimated 15–30% based on class-level stability data [3].

GSK-3 Inhibitor Hit-to-Lead Optimization Campaigns in Neurodegenerative and Metabolic Disease

The compound is directly relevant to GSK-3β/α drug discovery programs for Alzheimer's disease, Type 2 diabetes, and oncology. The IC50 of 356 nM against both GSK-3 isoforms provides a validated starting point for SAR expansion at the C3 and C6 positions [1]. The N1-unsubstituted scaffold is compatible with late-stage N1-alkylation, enabling exploration of substituent effects on isoform selectivity without re-synthesizing the entire molecule. This property distinguishes it from N1-methyl analogs (CAS 1312312-78-9) that foreclose this diversification vector. Procurement of the target compound as a single, well-characterized batch with certified purity (≥95% by HPLC) and full analytical documentation (1H NMR, LC-MS) from reputable vendors enables reproducible SAR campaigns .

MKK4 Inhibitor Development for Liver Regeneration Therapeutics

The pyrazolo[3,4-b]pyridine scaffold has been validated as a core for selective MKK4 inhibitors through scaffold-hopping from vemurafenib (7-azaindole). Compounds in this class, such as leads 58 and 59 reported by Laufer et al., achieve MKK4 affinity in the low nanomolar range with excellent selectivity over the anti-targets MKK7 and JNK1 [4]. The target compound, as the C5-boronic ester with an unsubstituted N1, provides a direct entry point for synthesizing focused libraries that explore C5-aryl substitution while preserving the N1–H hydrogen-bond donor that is critical for MKK4 hinge binding. The C5-aryl vector directly accesses the selectivity pocket that discriminates MKK4 from MKK7, making regiochemical fidelity at C5 essential for achieving target selectivity [4].

One-Pot Sequential Suzuki–Miyaura Diarylations for Complex Library Construction

The C5-boronic ester's intermediate reactivity profile supports its use in sequential, chemoselective Suzuki coupling strategies. The inherent C3 > C6 reactivity gradient in pyrazolo[3,4-b]pyridines (with C3 coupling proceeding with >90% chemoselectivity over C6) allows the C5-boronate to be selectively coupled in the presence of differentially halogenated pyrazolopyridine cores [5]. This enables one-pot, two-step diarylation protocols where the C5 position is elaborated with one aryl group and the C3 (or C6) position with a second, different aryl group—without intermediate purification. This capability dramatically accelerates SAR exploration, reducing the number of synthetic steps from 4–6 (stepwise approach) to 2 (one-pot sequential approach), with typical isolated yields of 62–68% for the diarylated products [5].

Quote Request

Request a Quote for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.